Cas no 933720-55-9 (2-(1-pyrrolidinylmethyl)-1,4-oxazepane)

2-(1-Pyrrolidinylmethyl)-1,4-oxazepane is a heterocyclic compound featuring both pyrrolidine and oxazepane moieties, offering a unique structural framework for pharmaceutical and chemical research. Its dual-ring system enhances molecular diversity, making it a valuable intermediate in the synthesis of bioactive molecules. The compound's rigid yet flexible structure allows for potential applications in medicinal chemistry, particularly in the development of central nervous system (CNS) targeting agents or enzyme inhibitors. Its well-defined stereochemistry and functional group compatibility further facilitate derivatization for structure-activity relationship (SAR) studies. This compound is particularly advantageous for researchers seeking to explore novel pharmacophores or optimize lead compounds with improved binding affinity and metabolic stability.
2-(1-pyrrolidinylmethyl)-1,4-oxazepane structure
933720-55-9 structure
Product Name:2-(1-pyrrolidinylmethyl)-1,4-oxazepane
CAS No:933720-55-9
MF:C10H20N2O
MW:184.278602600098
MDL:MFCD18381914
CID:1088209
PubChem ID:51072251
Update Time:2025-10-11

2-(1-pyrrolidinylmethyl)-1,4-oxazepane Chemical and Physical Properties

Names and Identifiers

    • 2-(Pyrrolidin-1-ylmethyl)-1,4-oxazepane
    • 2-(1-PYRROLIDINYLMETHYL)-1,4-OXAZEPANE
    • 2-(1-pyrrolidinylmethyl)-1,4-oxazepane(SALTDATA: FREE)
    • AKOS006317214
    • MFCD18381914
    • 933720-55-9
    • BS-38724
    • 2-(1-pyrrolidinylmethyl)-1,4-oxazepane
    • MDL: MFCD18381914
    • Inchi: 1S/C10H20N2O/c1-2-6-12(5-1)9-10-8-11-4-3-7-13-10/h10-11H,1-9H2
    • InChI Key: NFHDKDQZUBECJA-UHFFFAOYSA-N
    • SMILES: O1CCCNCC1CN1CCCC1

Computed Properties

  • Exact Mass: 184.157563266g/mol
  • Monoisotopic Mass: 184.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 24.5Ų

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Additional information on 2-(1-pyrrolidinylmethyl)-1,4-oxazepane

Introduction to 2-(1-pyrrolidinylmethyl)-1,4-oxazepane (CAS No. 933720-55-9)

2-(1-pyrrolidinylmethyl)-1,4-oxazepane, identified by its Chemical Abstracts Service (CAS) number 933720-55-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the oxazepane class, a structural motif known for its potential biological activity. The presence of a pyrrolidinylmethyl side chain introduces unique electronic and steric properties, making it a valuable scaffold for developing novel therapeutic agents.

The oxazepane ring system is characterized by its seven-membered structure containing two nitrogen atoms, which contributes to its stability and flexibility. This structural feature allows 2-(1-pyrrolidinylmethyl)-1,4-oxazepane to interact with biological targets in a manner that may differ from simpler heterocycles such as pyridine or piperidine derivatives. The pyrrolidinylmethyl group, in particular, is known to enhance solubility and binding affinity in many drug-like molecules, making it a preferred moiety in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-(1-pyrrolidinylmethyl)-1,4-oxazepane with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability to modulate these enzymes has been extensively explored in the development of anti-inflammatory and analgesic drugs.

In addition to its potential role in inflammation research, 2-(1-pyrrolidinylmethyl)-1,4-oxazepane has been investigated for its effects on central nervous system (CNS) receptors. The structural similarity of oxazepane to benzodiazepine derivatives suggests that it may interact with GABA-A receptors, potentially leading to applications in anxiety management and neuroprotection. Preliminary pharmacological studies have shown promising results in animal models, indicating that this compound could serve as a lead candidate for further development.

The synthesis of 2-(1-pyrrolidinylmethyl)-1,4-oxazepane involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the condensation of 1-pyrrolidinecarboxaldehyde with an appropriate oxazepane precursor, followed by functional group transformations to introduce the pyrrolidinylmethyl moiety. Advances in catalytic methods have improved the efficiency of these reactions, reducing the environmental impact and cost associated with large-scale production.

One of the key challenges in working with 2-(1-pyrrolidinylmethyl)-1,4-oxazepane is its solubility profile in common organic solvents. However, recent innovations in solvent systems and crystallization techniques have mitigated this issue, allowing for more effective purification and handling. These improvements have been instrumental in facilitating further research into the compound's biological activities and potential therapeutic applications.

The pharmacokinetic properties of 2-(1-pyrrolidinylmethyl)-1,4-oxazepane are also under investigation. Initial data suggest that the compound exhibits moderate oral bioavailability and a reasonable half-life, making it a viable candidate for further clinical development. Additionally, studies on its metabolic stability have revealed insights into potential degradation pathways, which can inform future modifications to enhance drug-like properties.

Looking ahead, the future of 2-(1-pyrrolidinylmethyl)-1,4-oxazepane research lies in exploring its potential as a building block for more complex drug candidates. By leveraging structure-based drug design principles and high-throughput screening techniques, researchers aim to identify derivatives with enhanced potency and selectivity. The combination of experimental synthesis with computational modeling will be crucial in accelerating this process.

The broader significance of compounds like 2-(1-pyrrolidinylmethyl)-1,4-oxazepane cannot be overstated. As drug discovery continues to evolve at an unprecedented pace, innovative molecular scaffolds such as oxazepanes play a pivotal role in addressing unmet medical needs. The continued exploration of this class of compounds holds promise for the development of next-generation therapeutics across multiple therapeutic areas.

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